1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-
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Overview
Description
2-Benzyl-5-methoxyisoindoline is an organic compound with the molecular formula C16H17NO. It is a derivative of isoindoline, featuring a benzyl group at the second position and a methoxy group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methoxyisoindoline typically involves the condensation of an aromatic primary amine with a suitable aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-benzylbenzaldehyde with methoxyamine under acidic conditions to form the desired isoindoline derivative .
Industrial Production Methods
Industrial production of 2-Benzyl-5-methoxyisoindoline may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methoxyisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
2-Benzyl-5-methoxyisoindoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methoxyisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-Benzylisoindoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyisoindoline: Lacks the benzyl group, which may influence its overall properties.
Isoindoline-1,3-dione derivatives: These compounds have different functional groups, leading to varied applications and activities
Uniqueness
2-Benzyl-5-methoxyisoindoline is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and offers potential advantages in various applications .
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-benzyl-5-methoxyisoindole |
InChI |
InChI=1S/C16H15NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 |
InChI Key |
FXKZYZUWYRSIHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(C=C2C=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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